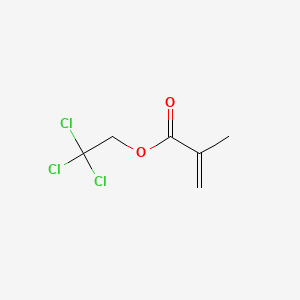

2,2,2-Trichloroethyl methacrylate

説明

BenchChem offers high-quality 2,2,2-Trichloroethyl methacrylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2,2-Trichloroethyl methacrylate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2,2,2-trichloroethyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7Cl3O2/c1-4(2)5(10)11-3-6(7,8)9/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUGNCEABJSRDPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50601-48-4 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID50964840 | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50601-47-3, 50601-48-4 | |

| Record name | Trichloroethyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50601-47-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,2-Trichloroethyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050601473 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,2-trichloroethyl ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50964840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trichloroethyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.477 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 2,2,2-Trichloroethyl Methacrylate (TCEEMA)

An In-depth Technical Guide on the Synthesis of 2,2,2-Trichloroethyl Methacrylate (TCEEMA) Monomer

For Researchers, Scientists, and Drug Development Professionals

2,2,2-Trichloroethyl methacrylate (TCEEMA) is a halogenated monomer of significant interest in the fields of polymer chemistry and advanced drug delivery. The incorporation of the 2,2,2-trichloroethyl moiety imparts unique properties to the resulting polymers, including altered hydrophobicity, refractive index, and reactivity. In drug development, methacrylate-based polymers are extensively used to create delivery systems such as transdermal patches, film-forming sprays, and nanoparticles.[1] The specific properties of poly(TCEEMA) and its copolymers can be leveraged to design sophisticated drug carriers with controlled release profiles and targeted delivery mechanisms.

This guide provides a comprehensive overview of the primary synthetic routes to high-purity TCEEMA, focusing on the underlying chemical principles, detailed experimental protocols, and critical safety considerations. As Senior Application Scientists, we emphasize not just the procedural steps but the causal logic behind them, ensuring that researchers can adapt and troubleshoot these methodologies effectively.

Part 1: Core Synthetic Strategies and Mechanistic Insights

The synthesis of TCEEMA, an ester, is fundamentally an esterification reaction. However, the choice of methodology dictates the reaction's efficiency, purity of the crude product, and overall yield. The primary challenge in any methacrylate synthesis is mitigating the monomer's inherent tendency to undergo spontaneous radical polymerization, especially under thermal stress. Therefore, the inclusion of a polymerization inhibitor is a non-negotiable parameter in all protocols.

Two principal, field-proven methodologies are presented:

-

Direct Acid-Catalyzed Esterification: The classic reaction between methacrylic acid and 2,2,2-trichloroethanol.

-

Acyl Chloride-Mediated Esterification: A highly efficient route involving an activated derivative of methacrylic acid, methacryloyl chloride.

Methodology A: Direct Acid-Catalyzed Esterification (Fischer-Speier Esterification)

This approach represents the most straightforward pathway, reacting the carboxylic acid directly with the alcohol in the presence of a strong acid catalyst.[2]

Causality and Experimental Choices:

-

Reaction Equilibrium: Fischer esterification is a reversible process.[3] To drive the reaction towards the product (TCEEMA), the equilibrium must be shifted. This is achieved by using an excess of one reactant (typically the less expensive one) and, most critically, by continuously removing the water byproduct as it forms. A Dean-Stark apparatus is the standard choice for this purpose, utilizing an azeotropic solvent like toluene to sequester water.

-

Catalyst Selection: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), is required.[2][4] The catalyst protonates the carbonyl oxygen of the methacrylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the hydroxyl group of 2,2,2-trichloroethanol.

-

Inhibitor Necessity: Methacrylic acid and its esters are highly prone to polymerization at the elevated temperatures required for this reaction. An inhibitor, such as hydroquinone or phenothiazine, is added to the reaction mixture to scavenge free radicals and prevent the formation of unwanted polymer.[5][6]

Reaction Mechanism: Acid-Catalyzed Esterification

Caption: Mechanism of Acid-Catalyzed Fischer Esterification.

Methodology B: Acyl Chloride-Mediated Esterification

This method circumvents the equilibrium limitations of direct esterification by first converting methacrylic acid into a highly reactive intermediate, methacryloyl chloride. This intermediate then reacts rapidly and irreversibly with 2,2,2-trichloroethanol. This process is often performed as a "one-pot" synthesis where the acyl chloride is generated and consumed in situ.[7]

Causality and Experimental Choices:

-

Activation of Carboxylic Acid: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride are used to convert methacrylic acid to methacryloyl chloride.[6] This is a much more powerful electrophile than the protonated acid, leading to a faster and more complete reaction under milder conditions.

-

Catalysis: A catalytic amount of N,N-dimethylformamide (DMF) is typically used to facilitate the formation of the acyl chloride intermediate via the Vilsmeier reagent.[6][7]

-

Byproduct Management: The reaction of the alcohol with the acyl chloride produces hydrochloric acid (HCl) as a byproduct. This can be neutralized by adding a mild base (like pyridine or triethylamine) to the reaction, or it can be removed during the subsequent aqueous workup.

-

Temperature Control: This reaction is highly exothermic. Initial formation of the acyl chloride and the subsequent esterification must be performed with careful temperature control (e.g., using an ice bath) to prevent side reactions and uncontrolled polymerization.

Reaction Mechanism: Acyl Chloride Route

Caption: Two-step synthesis of TCEEMA via a methacryloyl chloride intermediate.

Part 2: Experimental Protocols and Data

Disclaimer: These protocols are intended for qualified researchers in a controlled laboratory setting. All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE).

Reagent Data Table

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Hazards |

| Methacrylic Acid | 86.09 | 161 | 1.015 | Corrosive, Flammable |

| 2,2,2-Trichloroethanol | 149.40 | 151 | 1.55 | Toxic, Irritant |

| Thionyl Chloride | 118.97 | 76 | 1.636 | Highly Toxic, Corrosive |

| p-Toluenesulfonic Acid | 172.20 | 106 (monohydrate) | - | Corrosive |

| Hydroquinone | 110.11 | 287 | 1.3 | Harmful, Sensitizer |

Protocol 1: Synthesis via Methacryloyl Chloride (In Situ)

This protocol is adapted from established methods for synthesizing similar fluorinated methacrylate esters, which offer high yields and purity.[6][7]

Step-by-Step Methodology:

-

Reactor Setup: Equip a dry, three-necked, round-bottom flask with a magnetic stirrer, a thermometer, a dropping funnel, and a reflux condenser connected to a gas outlet (bubbler) to manage evolving HCl and SO₂ gases.

-

Initial Charge: Charge the flask with thionyl chloride (1.1 eq) and a catalytic amount of DMF (e.g., 0.02 eq). Add a polymerization inhibitor such as phenothiazine or hydroquinone (e.g., 200 ppm).

-

Acid Addition: Cool the flask in an ice-water bath. Add methacrylic acid (1.0 eq) dropwise from the dropping funnel over 1-2 hours, ensuring the internal temperature is maintained below 10 °C.

-

Acyl Chloride Formation: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to 40-50 °C for 2-3 hours to ensure complete conversion to methacryloyl chloride.

-

Alcohol Addition: Cool the reaction mixture back down to 0-5 °C. Add 2,2,2-trichloroethanol (0.95 eq) dropwise, again maintaining the low temperature to control the exothermic reaction.

-

Reaction Completion: Once the alcohol addition is complete, allow the reaction to stir at room temperature for 4-6 hours or until analytical monitoring (e.g., TLC or GC) indicates the consumption of the starting material.

-

Workup and Purification: Proceed to the general purification workflow described in the next section.

| Parameter | Value | Rationale |

| Methacrylic Acid | 1.0 eq | Limiting Reagent |

| Thionyl Chloride | 1.1 eq | Ensures complete conversion to acyl chloride |

| 2,2,2-Trichloroethanol | 0.95 eq | Slight deficit to ensure full conversion of the more valuable alcohol |

| Temperature | 0-50 °C | Controlled stages to manage exotherms and drive reaction |

| Inhibitor | ~200 ppm | Prevents premature polymerization |

| Expected Yield | >90% | High efficiency of the acyl chloride route |

Part 3: Purification and Characterization Workflow

Purifying the crude TCEEMA is critical to remove unreacted starting materials, catalysts, and byproducts, ensuring the monomer is suitable for polymerization and other sensitive applications.

General Purification Workflow

Caption: Standard workflow for the purification of crude TCEEMA.

Self-Validating Protocol Details:

-

1. Aqueous Wash: The crude product is first washed with a saturated sodium bicarbonate (NaHCO₃) solution. This neutralizes any remaining acidic components (HCl, SO₂, p-TsOH, or methacrylic acid). The endpoint is validated by testing the aqueous layer with pH paper until it is neutral or slightly basic.

-

2. Brine Wash: A subsequent wash with saturated sodium chloride (brine) solution helps to remove residual water from the organic layer and aids in separating the aqueous and organic phases.[7]

-

3. Drying: The separated organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to remove all traces of water, which could interfere with subsequent polymerization.[8]

-

4. Vacuum Distillation: The final purification is achieved by distillation under reduced pressure.[5] This is critical for two reasons:

-

It lowers the boiling point of TCEEMA, preventing thermal polymerization that would occur at its atmospheric boiling point.

-

It effectively separates the liquid monomer from non-volatile components like the polymerization inhibitor and any polymeric byproducts.

-

Characterization:

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR: Confirms the molecular structure by identifying the characteristic chemical shifts and integrations for the vinyl, methyl, and trichloroethyl protons and carbons.

-

FTIR Spectroscopy: Identifies key functional groups, particularly the ester carbonyl (C=O) stretch (typically ~1720 cm⁻¹) and the vinyl (C=C) stretch (~1640 cm⁻¹).[9]

-

Gas Chromatography-Mass Spectrometry (GC-MS): Determines the purity of the monomer and confirms its molecular weight.[9]

Part 4: Critical Safety and Handling Protocols

Handling the reagents involved in TCEEMA synthesis requires strict adherence to safety protocols. A thorough review of the Safety Data Sheet (SDS) for each chemical is mandatory before beginning any work.[10][11]

-

Engineering Controls: All manipulations must be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors and gases like thionyl chloride, HCl, and SO₂.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical splash goggles and a face shield are required.[10]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use and use proper removal techniques.

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.

-

-

Reagent-Specific Hazards:

-

Thionyl Chloride: Extremely toxic and corrosive. Reacts violently with water to release HCl and SO₂ gas. Must be handled with extreme care under anhydrous conditions.

-

Methacrylic Acid: Corrosive and can cause severe skin burns. It is also a lachrymator.

-

2,2,2-Trichloroethanol & Chloroformates: These compounds are toxic if inhaled, ingested, or absorbed through the skin.[11][12]

-

-

Waste Disposal: All chemical waste must be segregated and disposed of according to institutional and local environmental regulations. Quench reactive reagents carefully before disposal.

References

- Societe Nationale Des Poudres Et Explosifs. (1975). Process for the preparation of 2,2,2-trichloroethyl chloroformate.

- CymitQuimica.

- Flenniken, M. L., & Douglas, T. (2007).

- Bisschoff, C. J., & Potgieter, J. H. (2000).

- dos Reis, E. O., et al. (2007).

- Carpino, L. A., & Terry, P. H. (1998). Diazenedicarboxylic acid, bis(2,2,2-trichloroethyl) ester. Organic Syntheses.

- BenchChem.

- Belaid, S., et al. (2008). Free‐radical copolymerization of 2,2,2‐trifluoroethyl methacrylate and 2,2,2‐trichloroethyl α‐fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization.

- Mitsubishi Rayon Co. (1991). Process for producing methacrylic acid esters.

- Zhang, Jianfeng. (2012). Method for preparing 2,2,2-trifluoroethyl methacrylate.

- Zhang, Jianfeng, et al. (2008). Method for preparing 2,2,2-trifluoroethyl methacrylate.

- Davis, K. A., & Matyjaszewski, K. (2002).

- Gogin, L. L., et al. (2021). Production of Methacrylic Acid and Metacrylates.

- Bai, L., et al. (2015). Transesterification or polymerization? Reaction mechanism and kinetics of 2-(diethylamino)

- ChemicalBook. (2025).

- Howk, B. W., & Harcharik, J. R. (2005). Process for the preparation of esters of (meth)acrylic acid.

- Sigma-Aldrich. (2024).

- Cilurzo, F., et al. (2014). Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems. PubMed.

- Grzesik, M., et al. (2025). Kinetic models for esterification of methacrylic acid using n-propanol and isopropanol.

- Hell, G., & Vees, H. (1972). Esterification of methacrylic acid.

- Fisher Scientific. (2025).

- Casimiro, M. H., et al. (2013). Development of 2-(dimethylamino)ethyl methacrylate-based molecular recognition devices for controlled drug delivery using supercritical fluid technology.

- Arkema, Inc. (1988). Transesterification of methyl methacrylate.

- Belibi, P. S., et al. (2021).

- Loba Chemie. (2019).

Sources

- 1. Application of methyl methacrylate copolymers to the development of transdermal or loco-regional drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. US3639460A - Esterification of methacrylic acid - Google Patents [patents.google.com]

- 3. US6838515B2 - Process for the preparation of esters of (meth)acrylic acid - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. scispace.com [scispace.com]

- 6. Method for preparing 2,2,2-trifluoroethyl methacrylate - Eureka | Patsnap [eureka.patsnap.com]

- 7. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-Chloroethyl methacrylate | 1888-94-4 | Benchchem [benchchem.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. lobachemie.com [lobachemie.com]

- 12. fishersci.com [fishersci.com]

physicochemical properties of 2,2,2-Trichloroethyl methacrylate

An In-depth Technical Guide to the Physicochemical Properties and Applications of 2,2,2-Trichloroethyl Methacrylate

Abstract

2,2,2-Trichloroethyl methacrylate (TCEMA) is a functional monomer of significant interest in materials science and polymer chemistry. Its defining feature is the 2,2,2-trichloroethyl ester group, which serves as a robust protecting group for the carboxylic acid functionality. This group can be selectively removed under mild reductive conditions, a property that enables the synthesis of stimuli-responsive polymers. The transformation of the hydrophobic poly(2,2,2-trichloroethyl methacrylate) (PTCEMA) into the hydrophilic poly(methacrylic acid) (PMAA) upon cleavage allows for the development of smart materials for applications in drug delivery, surface modification, and advanced lithography. This guide provides a comprehensive overview of the core physicochemical properties, spectroscopic signature, synthesis, polymerization, and functional applications of TCEMA, offering a technical resource for researchers in polymer science and drug development.

Core Molecular and Physicochemical Properties

2,2,2-Trichloroethyl methacrylate is a halogenated ester monomer. While extensive experimental data for this specific compound is not widely published, its properties can be reliably determined or estimated based on its structure and comparison with analogous compounds.

Structural and General Properties

The fundamental identifiers and properties of TCEMA are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 2,2,2-trichloroethyl 2-methylprop-2-enoate | - |

| CAS Number | 50601-47-3 | [1] |

| Molecular Formula | C₆H₇Cl₃O₂ | [1] |

| Molecular Weight | 217.48 g/mol | [1] |

| SMILES | C=C(C)C(=O)OCC(Cl)(Cl)Cl | - |

| InChIKey | IUGNCEABJSRDPG-UHFFFAOYSA-N | - |

| Appearance | Colorless Liquid (Predicted) | - |

Physicochemical Data

Direct experimental values for properties such as boiling point, density, and refractive index are scarce. The values presented below are a combination of reported data, which may be from non-standard conditions, and estimations based on trends observed with structurally similar methacrylates like 2,2,2-trifluoroethyl methacrylate (TFEMA).

| Property | Reported / Estimated Value | Justification / Notes |

| Boiling Point | 55 °C | A value of 55 °C is noted in a safety data sheet, likely at reduced pressure.[1] For comparison, TFEMA has a boiling point of 102 °C. An estimation at atmospheric pressure would be significantly higher, likely in the 160-180 °C range. |

| Density | ~1.35 - 1.45 g/mL | Estimated. Based on the density of TFEMA (1.181 g/mL) and the higher atomic weight of chlorine versus fluorine.[2] |

| Refractive Index (n²⁰/D) | ~1.46 - 1.47 | Estimated. Based on the refractive index of TFEMA (1.361) and 2,2,2-trichloroethyl chloroformate (1.471).[2][3] |

| LogP (Octanol/Water) | 2.476 | Calculated value, indicating significant hydrophobicity. |

Spectroscopic Characterization Profile

The structural identity of TCEMA can be unequivocally confirmed through standard spectroscopic techniques. The following sections detail the expected spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is highly characteristic. The strong electron-withdrawing effect of the three chlorine atoms significantly deshields the adjacent methylene protons, shifting them far downfield into a region distinct from other common aliphatic protons.

-

δ ≈ 5.6 and 6.1 ppm (2H, 2 x s): Two singlets corresponding to the two non-equivalent geminal vinyl protons (H₂C=).

-

δ ≈ 4.8 ppm (2H, s): A sharp singlet for the methylene protons (-O-CH₂-CCl₃). This downfield shift is the most distinctive feature of the molecule. For comparison, the analogous protons in 2,2,2-trichloroethyl chloroformate appear at δ = 4.68–4.89 ppm.[4]

-

δ ≈ 1.9 ppm (3H, s): A singlet for the methyl protons (-C(CH₃)=).

¹³C NMR: The predicted carbon-13 NMR spectrum would show six distinct signals.

-

δ ≈ 166 ppm: Carbonyl carbon (C=O).

-

δ ≈ 135 ppm: Quaternary vinyl carbon (-C(CH₃)=).

-

δ ≈ 127 ppm: Methylene vinyl carbon (H₂C=).

-

δ ≈ 95 ppm: Trichlorinated carbon (-CCl₃).

-

δ ≈ 74 ppm: Methylene carbon (-O-CH₂-).

-

δ ≈ 18 ppm: Methyl carbon (-CH₃).

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of TCEMA is dominated by absorptions characteristic of an α,β-unsaturated ester.[5][6]

-

~1725 cm⁻¹ (strong, sharp): C=O stretching vibration of the methacrylate ester group.

-

~1636 cm⁻¹ (medium): C=C stretching vibration of the vinyl group.

-

~1100-1300 cm⁻¹ (strong, broad): C-O-C asymmetric and symmetric stretching vibrations of the ester linkage.

-

~2900-3100 cm⁻¹ (medium): C-H stretching vibrations of the methyl and vinyl groups.

-

~700-800 cm⁻¹ (strong): C-Cl stretching vibrations.

Synthesis and Polymerization Protocols

Monomer Synthesis: Esterification Workflow

TCEMA is most reliably synthesized by the reaction of methacryloyl chloride with 2,2,2-trichloroethanol in the presence of a non-nucleophilic base to scavenge the HCl byproduct.

Caption: Workflow for the synthesis of TCEMA.

Step-by-Step Protocol:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 2,2,2-trichloroethanol (1.0 eq) and anhydrous dichloromethane (DCM).

-

Cooling: Cool the flask to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (1.1 eq) to the solution.

-

Reagent Addition: Add methacryloyl chloride (1.05 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours under a nitrogen atmosphere.

-

Work-up: Transfer the mixture to a separatory funnel. Wash sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the resulting crude oil by vacuum distillation to yield the final product.

Polymerization Protocol: Free-Radical Polymerization

Poly(2,2,2-trichloroethyl methacrylate) (PTCEMA) can be readily synthesized via standard free-radical polymerization.

Step-by-Step Protocol:

-

Preparation: In a Schlenk flask, dissolve 2,2,2-trichloroethyl methacrylate (100 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (1.0 eq) in an anhydrous solvent like toluene or 1,4-dioxane.

-

Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit polymerization.

-

Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 6-24 hours.

-

Termination: Cool the reaction to room temperature and expose it to air to quench the polymerization.

-

Purification: Dilute the viscous solution with a small amount of tetrahydrofuran (THF) and precipitate the polymer by adding the solution dropwise into a large volume of a non-solvent, such as cold methanol or hexane.

-

Isolation: Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

Core Application: A Chemically Responsive Polymer

The primary utility of incorporating the 2,2,2-trichloroethyl group into a methacrylate polymer lies in its function as a protecting group that can be cleaved under specific reductive conditions. This transforms the chemical nature of the polymer, providing a powerful tool for creating "smart" or stimuli-responsive materials.

The Deprotection Mechanism: Reductive Cleavage

The trichloroethyl ester is stable to a wide range of chemical conditions, including strongly acidic media. However, it can be efficiently cleaved using zinc dust in the presence of a proton source, such as acetic acid.[7][8][9] The reaction proceeds via a two-electron reduction by zinc, leading to the elimination of 1,1-dichloroethene and the formation of a zinc carboxylate, which is then protonated to yield the final carboxylic acid.

Sources

- 1. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]

- 2. 2,2,2-三氟乙基甲基丙烯酸酯 contains 50-200 ppm MEHQ as inhibitor, 99% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 氯甲酸-2,2,2-三氯乙酯 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 2,2,2-Trichloroethyl chloroformate | C3H2Cl4O2 | CID 87063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. researchgate.net [researchgate.net]

- 7. Reductive cleavage of 2,2,2-trichloroethyl esters by titanocene catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chimia.ch [chimia.ch]

- 9. 2,2,2-Trichloroethoxycarbonyl chloride - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,2,2-Trichloroethyl Methacrylate

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For researchers and professionals in drug development and materials science, a thorough understanding of the NMR spectral characteristics of key monomers is crucial for quality control, reaction monitoring, and polymer characterization. This guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of 2,2,2-Trichloroethyl Methacrylate, a monomer whose utility is growing in the synthesis of specialized polymers. Due to the limited availability of public, experimentally verified spectral data for this specific compound, this guide will present a comprehensive analysis based on predicted values derived from structurally analogous compounds and established principles of NMR spectroscopy.

The structure of 2,2,2-Trichloroethyl Methacrylate, with its distinct methacrylate and trichloroethyl moieties, gives rise to a characteristic NMR fingerprint. Understanding this fingerprint is key to confirming its synthesis and purity.

Molecular Structure and NMR-Active Nuclei

The logical starting point for any NMR analysis is the molecule's structure. Below is a diagram illustrating the atomic arrangement and the numbering convention that will be used for the assignment of NMR signals.

Caption: Molecular structure of 2,2,2-Trichloroethyl Methacrylate with atom numbering for NMR assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of 2,2,2-Trichloroethyl Methacrylate is predicted to exhibit four distinct signals. The chemical shifts are influenced by the electronegativity of neighboring atoms and the anisotropic effects of the carbonyl and vinyl groups. The predicted data is summarized in the table below, assuming the spectrum is recorded in deuterochloroform (CDCl₃).

| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-1 (vinyl) | ~ 6.1 - 6.3 | Singlet (or narrow multiplet) | 1H | - |

| H-1' (vinyl) | ~ 5.6 - 5.8 | Singlet (or narrow multiplet) | 1H | - |

| H-5 (-CH₂-) | ~ 4.7 - 4.9 | Singlet | 2H | - |

| H-3 (-CH₃) | ~ 1.9 - 2.1 | Singlet (or narrow multiplet) | 3H | - |

Analysis and Rationale:

-

Vinyl Protons (H-1 and H-1'): The two protons on the terminal carbon of the double bond are diastereotopic and are expected to have slightly different chemical shifts. In many methacrylate systems, they appear in the range of δ 5.5-6.3 ppm. The geminal coupling between these two protons is typically small (around 2 Hz), and they may appear as two distinct singlets or narrow multiplets, especially if long-range coupling to the methyl protons is resolved.

-

Methylene Protons (H-5): The two protons of the methylene group adjacent to the trichloromethyl group are significantly deshielded due to the strong electron-withdrawing effect of the three chlorine atoms and the neighboring ester oxygen. Based on data for the analogous 2,2,2-trichloroethyl chloroformate ("Troc-Cl"), which shows a sharp singlet for these protons between δ 4.68–4.89 ppm, a singlet in a similar region is predicted for 2,2,2-Trichloroethyl Methacrylate.[1] The absence of adjacent protons results in a singlet multiplicity.

-

Methyl Protons (H-3): The protons of the methyl group attached to the double bond are expected to resonate around δ 1.9-2.1 ppm. This is a characteristic region for methyl groups in methacrylate esters. These protons may exhibit a very small long-range allylic coupling to the vinyl protons, which could result in a narrow multiplet or a broadened singlet.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum of 2,2,2-Trichloroethyl Methacrylate is predicted to show six distinct signals, corresponding to the six carbon atoms in unique chemical environments. The predicted chemical shifts in CDCl₃ are presented below.

| Carbon(s) | Predicted Chemical Shift (δ, ppm) |

| C-4 (C=O) | ~ 166 - 168 |

| C-2 (quaternary C) | ~ 135 - 137 |

| C-1 (=CH₂) | ~ 126 - 128 |

| C-6 (-CCl₃) | ~ 94 - 96 |

| C-5 (-O-CH₂-) | ~ 73 - 75 |

| C-3 (-CH₃) | ~ 18 - 20 |

Analysis and Rationale:

-

Carbonyl Carbon (C-4): The ester carbonyl carbon is expected to appear in the typical downfield region for such functionalities, around δ 166-168 ppm.

-

Quaternary Olefinic Carbon (C-2): The carbon atom of the double bond that is substituted with the methyl and carbonyl groups is predicted to be in the δ 135-137 ppm range.

-

Methylene Olefinic Carbon (C-1): The terminal vinyl carbon (=CH₂) is expected to resonate at a slightly higher field than the substituted olefinic carbon, typically around δ 126-128 ppm.

-

Trichloromethyl Carbon (C-6): The carbon atom bonded to three chlorine atoms will be significantly deshielded and is predicted to appear in the δ 94-96 ppm region.

-

Methylene Carbon (C-5): The carbon of the methylene group, being attached to an oxygen and the trichloromethyl group, will also be deshielded and is predicted to be in the δ 73-75 ppm range.

-

Methyl Carbon (C-3): The methyl carbon is expected at the highest field, typical for alkyl groups in methacrylates, around δ 18-20 ppm.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of 2,2,2-Trichloroethyl Methacrylate, the following experimental protocol is recommended.

Workflow for NMR Sample Preparation and Analysis

Caption: A streamlined workflow for the preparation and NMR analysis of 2,2,2-Trichloroethyl Methacrylate.

Step-by-Step Methodology

-

Sample Weighing: For a standard ¹H NMR spectrum, accurately weigh 5-25 mg of 2,2,2-Trichloroethyl Methacrylate. For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.

-

Solvent Selection and Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of a suitable deuterated solvent. Deuterochloroform (CDCl₃) is a common and appropriate choice for this compound. It is advisable to use a solvent from a freshly opened ampoule or one that has been stored over molecular sieves to minimize water contamination. The use of a solvent containing a known amount of an internal standard, such as tetramethylsilane (TMS) at 0.03% (v/v), is crucial for accurate chemical shift referencing.

-

Sample Filtration and Transfer: To ensure the highest spectral quality by removing any particulate matter, filter the sample solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Optimize the magnetic field homogeneity by shimming.

-

Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary compared to the ¹H spectrum due to the lower natural abundance of the ¹³C isotope.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase and baseline corrections to ensure accurate integration and peak picking.

-

Reference the spectra by setting the TMS signal to δ 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons corresponding to each peak.

-

Assign the peaks to the respective protons and carbons in the molecule and determine the coupling constants (J) from the ¹H spectrum.

-

Conclusion

This technical guide provides a detailed, albeit predicted, overview of the ¹H and ¹³C NMR spectral data for 2,2,2-Trichloroethyl Methacrylate. The presented analysis, based on established principles and data from analogous structures, offers a solid foundation for researchers and scientists working with this monomer. The provided experimental protocol outlines a robust methodology for acquiring high-quality NMR data, which is essential for the unambiguous characterization of this and other chemical entities. The unique spectral features arising from the combination of the methacrylate and trichloroethyl groups make NMR spectroscopy a powerful tool for the analysis of this compound.

References

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

- Fulmer, G. R., Miller, A. J., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Goldberg, K. I. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.

- Reis, E. O., & Azevedo, D. A. (2007). 2,2,2-Trichloroethyl Chloroformate (TrocCl). Synlett, 2007(09), 1473-1474.

Sources

An In-Depth Technical Guide to 2,2,2-Trichloroethyl Methacrylate: Synthesis, Polymerization, and Biomedical Potential

This guide provides a comprehensive technical overview of 2,2,2-trichloroethyl methacrylate (TCEMA), a functional monomer with significant potential in the development of advanced materials. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical principles, synthesis protocols, polymerization behaviors, and prospective applications of TCEMA, with a particular focus on its relevance in the biomedical field.

Core Molecular and Physical Properties

2,2,2-Trichloroethyl methacrylate is a halogenated acrylic monomer. The presence of the trichloromethyl group is pivotal, imparting unique solubility characteristics, reactivity, and degradation profiles to its corresponding polymer. These properties make it an intriguing candidate for applications requiring controlled release or specific chemical responsiveness.

A summary of its fundamental properties is presented below:

| Property | Value | Source |

| CAS Number | 50601-47-3 | [1][2] |

| Molecular Formula | C₆H₇Cl₃O₂ | [1] |

| Molecular Weight | 217.48 g/mol | [1] |

| Synonyms | 2,2,2-Trichloroethyl 2-methylprop-2-enoate | [2] |

Monomer Synthesis: An Expert's Perspective

The synthesis of 2,2,2-trichloroethyl methacrylate is most effectively achieved through the esterification of 2,2,2-trichloroethanol with a reactive form of methacrylic acid, typically methacryloyl chloride. This two-step approach ensures high yields and purity by first activating the carboxylic acid, thereby facilitating a more efficient esterification reaction.

The causality behind this experimental choice is rooted in the principles of nucleophilic acyl substitution. The direct esterification of a carboxylic acid with an alcohol is a reversible and often sluggish equilibrium-limited process. Converting methacrylic acid to methacryloyl chloride dramatically increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of 2,2,2-trichloroethanol. This renders the reaction essentially irreversible and significantly faster.

Caption: General workflow for the synthesis of 2,2,2-Trichloroethyl Methacrylate.

Detailed Experimental Protocol: Synthesis of TCEMA

This protocol is based on well-established methods for methacrylate synthesis, such as those used for analogous fluorinated methacrylates.[3][4]

Step 1: Synthesis of Methacryloyl Chloride

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl and SO₂ into a basic scrubber), add methacrylic acid.

-

Reagent Addition: Slowly add an excess of thionyl chloride (approximately 1.2 to 1.5 molar equivalents) to the methacrylic acid at room temperature with stirring. The use of a catalyst like N,N-dimethylformamide (DMF) (a few drops) can accelerate the reaction.[3]

-

Reaction Conditions: After the initial exothermic reaction subsides, heat the mixture to a gentle reflux (around 80°C) for 2-4 hours until the evolution of gas ceases. The progress can be monitored by the disappearance of the carboxylic acid peak using IR spectroscopy.

-

Purification: Isolate the methacryloyl chloride by fractional distillation under reduced pressure.

Step 2: Esterification to form 2,2,2-Trichloroethyl Methacrylate

-

Reaction Setup: In a separate flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2,2-trichloroethanol and a non-nucleophilic base (e.g., triethylamine or pyridine, ~1.1 equivalents) in a dry, aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution in an ice bath (0°C).

-

Reagent Addition: Add the freshly distilled methacryloyl chloride dropwise to the cooled solution with vigorous stirring. The formation of a salt precipitate (triethylammonium chloride) will be observed.

-

Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction for the disappearance of the alcohol starting material by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up and Purification:

-

Filter the reaction mixture to remove the salt precipitate.

-

Wash the filtrate sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure 2,2,2-trichloroethyl methacrylate.

-

Polymerization of 2,2,2-Trichloroethyl Methacrylate

The polymerization of TCEMA can be achieved through various radical polymerization techniques. The choice of method is critical as it dictates the polymer's molecular weight, dispersity (Đ), and architecture, which in turn govern its material properties.

Free-Radical Polymerization

This is the most straightforward method, typically employing a thermal initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO).[5]

-

Mechanism Rationale: The initiator, upon thermal decomposition, generates primary radicals that attack the double bond of the TCEMA monomer, initiating a polymer chain. The chain propagates rapidly and terminates via combination or disproportionation. This method is robust and suitable for producing high molecular weight polymers but offers limited control over the polymer architecture, typically resulting in high dispersity (Đ > 1.5).

-

Experimental Considerations: The reaction is usually conducted in bulk or in solution (e.g., in toluene, THF, or dioxane). The presence of a polymerization inhibitor in the monomer must be removed prior to the reaction, typically by passing it through a column of basic alumina.

Controlled Radical Polymerization (CRP)

For applications in drug delivery and advanced materials, precise control over the polymer structure is paramount. Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are the methods of choice.

-

Atom Transfer Radical Polymerization (ATRP):

-

Mechanistic Insight: ATRP utilizes a transition metal complex (commonly copper-based) to reversibly activate and deactivate the growing polymer chains.[2] This dynamic equilibrium between active (radical) and dormant (halide-capped) species allows for a much slower, more controlled growth, leading to polymers with predictable molecular weights and low dispersity (Đ < 1.3). The trichloroethyl group is stable under these conditions.

-

Why Choose ATRP? This technique is excellent for synthesizing well-defined homopolymers, block copolymers, and polymers with complex architectures. The terminal halide on the dormant chain serves as a functional handle for further modifications.

-

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization:

-

Mechanistic Insight: RAFT polymerization is controlled by a chain transfer agent, typically a dithioester or related compound. The growing radical chain adds to the RAFT agent, forming an intermediate radical that can fragment to release a new radical, which can initiate a new polymer chain. This process allows for the controlled growth of polymer chains with low dispersity.

-

Why Choose RAFT? RAFT is versatile and tolerant of a wide range of functional groups. It is particularly useful for creating block copolymers and for polymerizing monomers that may be challenging with other CRP techniques.

-

Caption: Comparison of polymerization methods for 2,2,2-Trichloroethyl Methacrylate.

Properties and Degradation of Poly(2,2,2-Trichloroethyl Methacrylate)

The polymer derived from TCEMA, poly(2,2,2-trichloroethyl methacrylate) or PTCEMA, is expected to be a hydrophobic, amorphous material.

Thermal Properties

Studies on the thermal degradation of PTCEMA have shown that it undergoes de-esterification at elevated temperatures.[6] This process involves the elimination of the trichloroethyl group and the formation of poly(methacrylic anhydride) units within the polymer backbone. This degradation pathway is distinct from the depolymerization observed in polymers like poly(methyl methacrylate).

Hydrolytic Degradation: The Key to Biomedical Applications

The ester linkage in the methacrylate repeating unit is susceptible to hydrolysis, particularly under basic conditions. This degradation is of profound interest for drug delivery applications, as it provides a mechanism for the controlled release of an encapsulated therapeutic agent.

-

Mechanism of Hydrolysis: The hydrolysis of the ester bond would lead to the formation of poly(methacrylic acid) and the release of 2,2,2-trichloroethanol. The rate of this hydrolysis can be influenced by the hydrophobicity of the polymer, the pH of the surrounding medium, and the presence of enzymes. The degradation of similar polymethacrylates is known to occur in alkaline media.[7]

The ability to tune the degradation rate by copolymerizing TCEMA with other monomers (e.g., hydrophilic monomers like 2-hydroxyethyl methacrylate) is a key strategy in designing drug delivery systems with specific release profiles.[2][8]

Potential Applications in Drug Development

While direct studies on PTCEMA for drug delivery are limited, its chemical structure strongly suggests its utility in this field, drawing analogies from the extensive research on other polymethacrylates.[9][10][11][12][13]

-

Controlled-Release Drug Formulations: PTCEMA can be used to formulate nanoparticles or microparticles encapsulating hydrophobic drugs. The hydrolytic degradation of the polymer matrix would facilitate a sustained release of the drug over time. The trichloromethyl group enhances the hydrophobicity, which can be advantageous for encapsulating poorly water-soluble drugs.

-

Responsive Materials: Copolymers of TCEMA could be designed to be responsive to specific biological triggers. For example, incorporating pH-sensitive comonomers could lead to materials that degrade more rapidly in the slightly acidic environment of a tumor or within the endosomes of a cell.

-

Biomedical Devices and Coatings: The hydrophobicity and potential for surface modification make PTCEMA a candidate for coating medical devices to improve their biocompatibility or to elute drugs locally, such as on stents or orthopedic implants.[14]

Conclusion and Future Outlook

2,2,2-Trichloroethyl methacrylate is a monomer with a unique combination of properties conferred by its trichlorinated ester group. While the literature specifically on this monomer and its homopolymer is not extensive, a strong case for its potential in advanced material science, particularly in drug delivery, can be made based on the well-understood chemistry of methacrylates. The ability to synthesize this monomer reliably and to control its polymerization through modern techniques like ATRP and RAFT opens up a vast design space for creating functional polymers. Future research should focus on the detailed characterization of PTCEMA homopolymers and copolymers, a thorough investigation of their degradation kinetics in physiological conditions, and in vitro and in vivo studies to validate their efficacy as drug delivery vehicles.

References

- ResearchGate. (n.d.). The thermo-oxidative degradation of poly(2-chloroethyl methacrylate) in the presence of antioxidants.

- ACS Publications. (n.d.). Radical Polymerization of Acrylates, Methacrylates, and Styrene: Biobased Approaches, Mechanism, Kinetics, Secondary Reactions, and Modeling.

- Google Patents. (n.d.). IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate.

- RSC Publishing. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications.

- MDPI. (n.d.). Synthesis of Isotactic-block-Syndiotactic Poly(methyl Methacrylate) via Stereospecific Living Anionic Polymerizations in Combination with Metal-Halogen Exchange, Halogenation, and Click Reactions.

- ResearchGate. (n.d.). Preparation and surface properties of poly(2,2,2-trifluoroethyl methacrylate) coatings modified with methyl acrylate.

- Google Patents. (n.d.). CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate.

- DergiPark. (n.d.). Drug Delivery Application of Poly (2-hydroxyethyl methacrylate)/Ethylene glycol Dimethacrylate Composite Hydrogel.

- ResearchGate. (n.d.). Free‐radical copolymerization of 2,2,2‐trifluoroethyl methacrylate and 2,2,2‐trichloroethyl α‐fluoroacrylate: Synthesis, kinetics of copolymerization, and characterization.

- MDPI. (n.d.). Hydrogels of Poly(2-hydroxyethyl methacrylate) and Poly(N,N-dimethylacrylamide) Interpenetrating Polymer Networks as Dermal Delivery Systems for Dexamethasone.

- ResearchGate. (n.d.). (PDF) Hydrolytic degradation of Poly(L‐lactide)/Poly(methyl methacrylate) Blends.

- RSC Publishing. (n.d.). Making the best of it: nitroxide-mediated polymerization of methacrylates via the copolymerization approach with functional styrenics.

- NIH. (2021). Acrylate and Methacrylate Polymers' Applications: Second Life with Inexpensive and Sustainable Recycling Approaches.

- SciSpace. (n.d.). The synthesis and characterization of 2-mercaptoethyl methacrylate.

- ResearchGate. (n.d.). Chemical degradation of poly(2-aminoethyl methacrylate).

- e-Publications@Marquette. (n.d.). Graft Copolymerization of Methacrylic Acid, Acrylic Acid and Methyl Acrylate onto Styrene–Butadiene Block Copolymer.

- Tampere University. (2023).

- The Royal Society of Chemistry. (n.d.). Supplementary Information - The Royal Society of Chemistry.

- NIH. (2021). UV Polymerization of Methacrylates—Preparation and Properties of Novel Copolymers.

- MDPI. (2020). Biopolymer Coatings for Biomedical Applications.

- ResearchGate. (n.d.). Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications.

- NIH. (n.d.). Construction of paclitaxel-loaded poly (2-hydroxyethyl methacrylate)-g-poly (lactide)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine copolymer nanoparticle delivery system and evaluation of its anticancer activity.

- ResearchGate. (n.d.). (PDF) The thermal degradation of poly(iso-butyl methacrylate) and poly(sec-butyl methacrylate).

- MDPI. (2023). Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Metformin Release.

- MDPI. (2024). Synthesis of Ultrahigh Molecular Weight Poly (Trifluoroethyl Methacrylate) Initiated by the Combination of Palladium Nanoparticles with Organic Halides.

- PubMed. (2006). Introduction of 2,2,2-trichloroethyl-protected sulfates into monosaccharides with a sulfuryl imidazolium salt and application to the synthesis of sulfated carbohydrates.

Sources

- 1. IE42100B1 - Process for the preparation of 2,2,2-trichloroethyl chloroformate - Google Patents [patents.google.com]

- 2. Biocompatible and degradable poly(2-hydroxyethyl methacrylate) based polymers for biomedical applications - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. CN101168507B - Method for preparing 2,2,2-trifluoroethyl methacrylate - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. epublications.marquette.edu [epublications.marquette.edu]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. mdpi.com [mdpi.com]

- 11. Acrylate and Methacrylate Polymers’ Applications: Second Life with Inexpensive and Sustainable Recycling Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Construction of paclitaxel-loaded poly (2-hydroxyethyl methacrylate)-g-poly (lactide)-1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine copolymer nanoparticle delivery system and evaluation of its anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Poly(2-Hydroxyethyl Methacrylate) Hydrogel-Based Microneedles for Metformin Release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Solubility of 2,2,2-Trichloroethyl Methacrylate in Common Solvents

Foreword: Navigating the Solubility Landscape of a Halogenated Monomer

For researchers, scientists, and professionals in drug development and polymer chemistry, a comprehensive understanding of a monomer's solubility is paramount for successful formulation, polymerization, and purification processes. This guide provides an in-depth technical exploration of the solubility of 2,2,2-Trichloroethyl methacrylate, a halogenated monomer of significant interest. In the absence of extensive empirical solubility data in publicly available literature, this document leverages theoretical models, specifically the Hansen Solubility Parameters (HSP), to predict its behavior in a wide array of common laboratory solvents. Furthermore, it offers a robust, self-validating experimental protocol for the empirical determination of its solubility, grounded in established ASTM standards. This dual approach of prediction and validation equips the discerning scientist with the necessary tools to confidently and effectively work with this compound.

Introduction to 2,2,2-Trichloroethyl Methacrylate: A Profile

2,2,2-Trichloroethyl methacrylate is a methacrylate ester characterized by the presence of a trichloromethyl group. This structural feature significantly influences its physicochemical properties, including its reactivity, polymerizability, and, critically, its solubility.

Chemical Profile:

| Property | Value |

| Chemical Name | 2,2,2-Trichloroethyl 2-methylprop-2-enoate |

| CAS Number | 50601-47-3[1] |

| Molecular Formula | C₆H₇Cl₃O₂[1] |

| Molecular Weight | 217.47 g/mol [1] |

| Chemical Structure |  |

Note: A 2D structure image would be inserted here in a full document.

The presence of the electron-withdrawing trichloromethyl group and the ester functionality imparts a unique polarity to the molecule, suggesting a nuanced solubility profile across different solvent classes.

The Theoretical Underpinnings of Solubility: A Hansen Solubility Parameter Approach

The principle of "like dissolves like" is a foundational concept in chemistry. The Hansen Solubility Parameter (HSP) model provides a quantitative framework for this principle, making it a powerful predictive tool, especially when empirical data is scarce.[2] The HSP model posits that the total cohesive energy of a substance can be divided into three components:

-

δD (Dispersion): Arising from London dispersion forces.

-

δP (Polar): Stemming from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Every solvent and solute can be characterized by a unique set of these three parameters, which define a point for that substance in a three-dimensional "Hansen space." The closer two substances are in this space, the more likely they are to be soluble in one another.[2]

Estimating the Hansen Solubility Parameters of 2,2,2-Trichloroethyl Methacrylate

In the absence of experimentally determined HSP values for 2,2,2-Trichloroethyl methacrylate, group contribution methods based on its chemical structure can be employed for their estimation. The SMILES (Simplified Molecular Input Line Entry System) notation for 2,2,2-Trichloroethyl methacrylate is C=C(C)C(=O)OCC(Cl)(Cl)Cl.

Based on established group contribution methods, the estimated Hansen Solubility Parameters for 2,2,2-Trichloroethyl methacrylate are presented in the table below.

Estimated Hansen Solubility Parameters for 2,2,2-Trichloroethyl Methacrylate:

| Parameter | Estimated Value (MPa⁰.⁵) |

| δD (Dispersion) | 17.5 |

| δP (Polar) | 6.5 |

| δH (Hydrogen Bonding) | 5.0 |

| Total (δt) | 19.3 |

These estimated values suggest that 2,2,2-Trichloroethyl methacrylate is a moderately polar molecule with some hydrogen bonding capability, primarily as a hydrogen bond acceptor at the ester's carbonyl oxygen.

Predicting Solubility: The Hansen Distance

The "distance" (Ra) between the HSP of the solute (2,2,2-Trichloroethyl methacrylate) and a solvent in Hansen space is calculated using the following equation:

Ra² = 4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²

A smaller Ra value indicates a higher likelihood of solubility.

Predicted Solubility of 2,2,2-Trichloroethyl Methacrylate in Common Solvents

The following table presents a predicted qualitative solubility profile of 2,2,2-Trichloroethyl methacrylate in a range of common laboratory solvents, based on their respective Hansen Solubility Parameters and the calculated Hansen distance (Ra).

Predicted Solubility of 2,2,2-Trichloroethyl Methacrylate:

| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Ra (Calculated) | Predicted Solubility |

| High Likelihood of Solubility (Ra < 7) | |||||

| Acetone | 15.5 | 10.4 | 7.0 | 5.3 | High |

| Tetrahydrofuran (THF) | 16.8 | 5.7 | 8.0 | 3.6 | High |

| Toluene | 18.0 | 1.4 | 2.0 | 5.3 | High |

| Ethyl Acetate | 15.8 | 5.3 | 7.2 | 4.3 | High |

| Dichloromethane | 17.0 | 7.3 | 7.1 | 2.6 | High |

| Moderate Likelihood of Solubility (7 ≤ Ra < 10) | |||||

| Ethanol | 15.8 | 8.8 | 19.4 | 14.8 | Low to Moderate |

| Isopropanol | 15.8 | 6.1 | 16.4 | 11.7 | Low to Moderate |

| Acetonitrile | 15.3 | 18.0 | 6.1 | 11.9 | Low to Moderate |

| Low Likelihood of Solubility (Ra ≥ 10) | |||||

| n-Hexane | 14.9 | 0.0 | 0.0 | 10.0 | Low |

| Water | 15.5 | 16.0 | 42.3 | 39.2 | Very Low |

| Methanol | 14.7 | 12.3 | 22.3 | 18.7 | Very Low |

Disclaimer: These are predicted solubilities based on a theoretical model and should be confirmed experimentally.

Experimental Determination of Solubility: A Self-Validating Protocol

The following protocol, adapted from ASTM D3132 ("Standard Test Method for Solubility Range of Resins and Polymers") and ASTM E1148 ("Standard Test Method for Measurements of Aqueous Solubility"), provides a robust framework for the experimental determination of the solubility of 2,2,2-Trichloroethyl methacrylate.[3][4]

Materials and Equipment

-

2,2,2-Trichloroethyl methacrylate (of known purity)

-

A range of analytical grade solvents (as listed in the table above)

-

Analytical balance (readable to 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 10 mL)

-

Vortex mixer

-

Constant temperature bath or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector for quantification.

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of 2,2,2-Trichloroethyl methacrylate.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

To a series of glass vials, add an excess amount of 2,2,2-Trichloroethyl methacrylate. The goal is to have undissolved solid remaining after equilibration.

-

To each vial, add a precise volume (e.g., 5.0 mL) of a selected solvent.

-

Securely cap the vials.

-

-

Equilibration:

-

Vigorously mix the vials using a vortex mixer for 1-2 minutes to ensure good initial dispersion.

-

Place the vials in a constant temperature bath set to the desired temperature (e.g., 25°C).

-

Allow the mixtures to equilibrate for a minimum of 24 hours. For viscous or slowly dissolving systems, 48 hours is recommended. Gentle agitation during this period is beneficial.

-

-

Phase Separation:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved 2,2,2-Trichloroethyl methacrylate.

-

Centrifuge the vials at a sufficient speed and duration (e.g., 3000 rpm for 15 minutes) to pellet all undissolved material.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the clear supernatant without disturbing the pellet.

-

If necessary, dilute the aliquot with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Quantify the concentration of 2,2,2-Trichloroethyl methacrylate in the diluted supernatant using a pre-calibrated HPLC or GC method.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the supernatant, accounting for any dilutions.

-

Express the solubility in appropriate units, such as g/100 mL or mg/mL.

-

Safety and Handling Considerations

As a chlorinated organic compound, 2,2,2-Trichloroethyl methacrylate requires careful handling to minimize exposure and ensure laboratory safety.

-

Engineering Controls: Always handle 2,2,2-Trichloroethyl methacrylate in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile or neoprene), safety goggles, and a lab coat.[5]

-

Spill and Waste Disposal: In case of a spill, absorb the material with an inert absorbent and dispose of it as hazardous chemical waste. Follow all local, state, and federal regulations for the disposal of chlorinated organic compounds.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

Always consult the Safety Data Sheet (SDS) for 2,2,2-Trichloroethyl methacrylate and the respective solvents before commencing any work.

Conclusion: A Predictive and Practical Framework

This technical guide has provided a comprehensive overview of the solubility of 2,2,2-Trichloroethyl methacrylate. While empirical data is limited, the application of Hansen Solubility Parameters offers a robust predictive tool for its behavior in a wide range of common solvents. The provided step-by-step experimental protocol, grounded in established ASTM standards, empowers researchers to validate these predictions and generate precise, reliable solubility data. By combining theoretical understanding with practical experimental guidance, this document serves as an essential resource for scientists and professionals working with this important halogenated monomer.

References

- Hansen, C. M. (1967). The Three Dimensional Solubility Parameter and Solvent Diffusion Coefficient. Danish Technical Press.

-

HSPiP Software. (n.d.). HSP Estimation. Retrieved from [Link][6]

-

Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

-

ASTM D3132-84(2005)e1. (2005). Standard Test Method for Solubility Range of Resins and Polymers (Withdrawn 2005). ASTM International.[3]

-

ASTM E1148-02(2010). (2010). Standard Test Method for Measurements of Aqueous Solubility. ASTM International.[4]

- SynQuest Laboratories, Inc. (2016).

-

Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Retrieved from [Link]

-

SynQuest Laboratories. (2016, June 12). Safety Data Sheet: 2,2,2-Trichloroethyl methacrylate. Retrieved from a search for the product's safety data sheet.[1]

- OxyChem. (2014, October). Chlorinated Organics Handbook.

-

WorkSafeBC. (n.d.). Safe Work Practices for Chlorine. Retrieved from a search for handling chlorinated compounds.[7]

-

Canadian Centre for Occupational Health and Safety (CCOHS). (n.d.). Chlorine. Retrieved from a search for handling chlorinated compounds.[8]

Sources

- 1. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ecolink.com [ecolink.com]

- 6. youtube.com [youtube.com]

- 7. worksafebc.com [worksafebc.com]

- 8. CCOHS: Chlorine [ccohs.ca]

health and safety considerations for handling 2,2,2-Trichloroethyl methacrylate

An In-depth Technical Guide to the Health and Safety Considerations for Handling 2,2,2-Trichloroethyl Methacrylate

Introduction

2,2,2-Trichloroethyl methacrylate is a specialized monomer used in research and development for the synthesis of novel polymers with specific functionalities. Its unique structure, combining a reactive methacrylate group with a trichloroethyl moiety, suggests its potential utility in creating materials with distinct chemical and physical properties. However, this same structure also necessitates a thorough understanding of its potential hazards to ensure safe handling in a laboratory setting. This guide provides a comprehensive overview of the health and safety considerations for 2,2,2-Trichloroethyl methacrylate, offering in-depth insights for researchers, scientists, and drug development professionals. As no comprehensive safety data sheet (SDS) is readily available for this specific compound, this guide synthesizes information from structurally related chemicals, including methacrylates and chlorinated hydrocarbons, to provide a robust framework for risk assessment and management.

Physicochemical Properties

A summary of the known and inferred physicochemical properties of 2,2,2-Trichloroethyl methacrylate and a key structural analog is presented in Table 1.

| Property | 2,2,2-Trichloroethyl Methacrylate | 2,2,2-Trifluoroethyl Methacrylate (for comparison) |

| CAS Number | 50601-47-3[1] | 352-87-4[2] |

| Molecular Formula | C₆H₇Cl₃O₂[1] | C₆H₇F₃O₂[2] |

| Molecular Weight | 217.48 g/mol [1] | 168.12 g/mol |

| Appearance | Inferred to be a liquid | Colorless liquid |

| Boiling Point | Not available | 102 °C |

| Flash Point | Not available | 25 °C |

| Density | Not available | 1.18 g/mL at 20 °C |

Hazard Identification and Risk Assessment

The primary hazards associated with 2,2,2-Trichloroethyl methacrylate can be inferred from its constituent parts: the methacrylate group and the 2,2,2-trichloroethyl group.

The Methacrylate Moiety: Reactivity and Irritation

The methacrylate group is a known reactive functional group, prone to polymerization. This reactivity is the basis for its utility in polymer synthesis but also presents a significant safety hazard.

-

Uncontrolled Polymerization: Methacrylate monomers can undergo spontaneous and potentially violent polymerization if not properly inhibited and stored.[3] This reaction is exothermic and can lead to a rapid increase in temperature and pressure, potentially causing container rupture. Polymerization can be initiated by heat, light, oxidizing agents, and peroxides.[3] Therefore, it is crucial to store the monomer with an appropriate inhibitor and away from initiators.

-

Skin and Respiratory Irritation: Methacrylates are known to be irritating to the skin, eyes, and respiratory system.[3] Prolonged or repeated skin contact can lead to dermatitis. Inhalation of vapors may cause irritation of the nose and throat.[3]

-

Sensitization: Some individuals may develop an allergic skin reaction (sensitization) to methacrylates upon repeated exposure.

The 2,2,2-Trichloroethyl Moiety: Systemic Toxicity

The 2,2,2-trichloroethyl group is structurally related to other chlorinated hydrocarbons, which are known to have toxic effects. 2,2,2-Trichloroethanol, a potential metabolite, is known to be moderately toxic upon single ingestion and is corrosive to the skin and eyes.[4]

-

Potential for Liver and Kidney Toxicity: Chlorinated hydrocarbons are often associated with liver and kidney damage. While specific data for 2,2,2-Trichloroethyl methacrylate is unavailable, it is prudent to assume the potential for such effects.

-

Central Nervous System (CNS) Depression: Inhalation or ingestion of chlorinated compounds can lead to CNS depression, with symptoms such as dizziness and fatigue.[5]

-

Metabolic Activation: It is plausible that 2,2,2-Trichloroethyl methacrylate could be metabolized in the body to 2,2,2-trichloroethanol and methacrylic acid. 2,2,2-Trichloroethanol is the active metabolite of the sedative chloral hydrate and is known to have effects on the central nervous system.[5]

Engineering Controls

The primary engineering control for handling 2,2,2-Trichloroethyl methacrylate is to minimize exposure to its vapors and prevent accidental contact.

-

Chemical Fume Hood: All work with this compound should be conducted in a well-ventilated chemical fume hood to prevent the accumulation of vapors in the laboratory atmosphere.[6] The fume hood should have a continuous and sufficient airflow.

-

Local Exhaust Ventilation: For procedures where a fume hood is not feasible, local exhaust ventilation should be used to capture vapors at the source.

-

Safety Showers and Eyewash Stations: Easily accessible and properly functioning safety showers and eyewash stations are mandatory in any laboratory where this chemical is handled.[7]

Personal Protective Equipment (PPE)

Appropriate PPE is essential to protect against the hazards of 2,2,2-Trichloroethyl methacrylate. A summary of recommended PPE is provided in Table 2.

| Body Part | Recommended Protection | Rationale |

| Eyes/Face | Chemical splash goggles and a face shield | To protect against splashes of the liquid which can cause serious eye damage.[5] |

| Skin | Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes | To prevent skin contact, which can cause irritation and potential sensitization.[3][5] |

| Respiratory | Use in a chemical fume hood. If not possible, a respirator with an organic vapor cartridge is necessary. | To prevent inhalation of vapors, which can cause respiratory irritation and potential systemic toxicity.[3] |

Safe Handling and Storage

Handling

-

Avoid Inhalation and Contact: Always handle 2,2,2-Trichloroethyl methacrylate in a chemical fume hood and wear appropriate PPE.[6]

-

Prevent Polymerization: Do not expose the monomer to heat, sunlight, or sources of ignition.[3] Ensure that the inhibitor level is adequate, especially for older samples.

-

Grounding and Bonding: For transfers of larger quantities, use grounding and bonding to prevent static discharge, which could be an ignition source.

-

Use Non-Sparking Tools: Employ non-sparking tools when opening or closing containers.

-

Emergency Preparedness: Have a spill kit readily available that is appropriate for flammable and reactive liquids.

Storage

-

Inhibited Storage: Store 2,2,2-Trichloroethyl methacrylate with an appropriate polymerization inhibitor.

-

Cool, Dark, and Ventilated: Store in a cool, dark, and well-ventilated area away from heat, sunlight, and incompatible materials such as oxidizing agents.[3]

-

Tightly Sealed Containers: Keep containers tightly sealed to prevent the escape of vapors and contamination.

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent peroxide formation, which can initiate polymerization.

Experimental Protocol: A Model Polymerization Reaction

The following is a detailed, step-by-step methodology for a representative laboratory-scale polymerization reaction involving 2,2,2-Trichloroethyl methacrylate, with an emphasis on safety at each stage.

Objective: To synthesize a polymer of 2,2,2-Trichloroethyl methacrylate via free-radical polymerization.

Materials:

-

2,2,2-Trichloroethyl methacrylate (inhibited)

-

Azo-bis-isobutyronitrile (AIBN) (initiator)

-

Anhydrous toluene (solvent)

-

Methanol (non-solvent for precipitation)

-

Nitrogen or Argon gas supply

-

Round-bottom flask with a magnetic stir bar

-

Condenser

-

Heating mantle with a temperature controller

-

Schlenk line or similar inert atmosphere setup

-

Beaker for precipitation

-

Buchner funnel and filter paper

-

Vacuum oven

Procedure:

-

Inert Atmosphere Setup: Assemble the reaction apparatus (round-bottom flask, condenser) and purge with an inert gas (nitrogen or argon) for at least 15 minutes to remove oxygen, which can inhibit free-radical polymerization. This is a critical step to ensure the reaction proceeds as expected.

-

Reagent Addition: In the chemical fume hood, carefully measure and add the desired amount of 2,2,2-Trichloroethyl methacrylate and anhydrous toluene to the reaction flask via a syringe or cannula. The use of a closed system minimizes exposure to vapors.

-

Initiator Addition: Weigh the AIBN in a separate container within the fume hood. AIBN is a thermally sensitive initiator and should be handled with care.[6] Add the AIBN to the reaction mixture.

-

Reaction: Heat the mixture to the desired reaction temperature (typically 60-80 °C for AIBN) using a heating mantle with a temperature controller. Maintain a gentle flow of inert gas over the reaction. The reasoning behind a controlled heating source is to prevent localized overheating which could lead to a runaway reaction.

-

Monitoring: Monitor the reaction progress by taking small aliquots for analysis (e.g., by NMR or GC) to determine monomer conversion. This allows for controlled termination of the reaction.

-